molecular formula C11H18N3O15P3 B10775272 N4-Acetylcytidine triphosphate

N4-Acetylcytidine triphosphate

Cat. No.: B10775272
M. Wt: 525.19 g/mol
InChI Key: PMLKMGFNRKVFTQ-PEBGCTIMSA-N
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Description

N4-Acetylcytidine triphosphate sodium (ac4CTP sodium) is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the nitrogen-4 position. This compound is significant in the study of RNA modifications and has been used in various biochemical and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-acetylcytidine triphosphate sodium involves the acetylation of cytidine triphosphate. The process typically includes the following steps:

    Acetylation of Cytidine: Cytidine is acetylated at the nitrogen-4 position using acetic anhydride in the presence of a base such as pyridine.

    Triphosphorylation: The acetylated cytidine is then triphosphorylated using phosphoryl chloride (POCl3) in the presence of a base like triethylamine.

    Sodium Salt Formation: The final step involves the conversion of the triphosphate into its sodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N4-acetylcytidine triphosphate sodium undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield N4-acetylcytidine and inorganic phosphate.

    Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group is replaced by other nucleophiles.

    Polymerization: It can be incorporated into RNA strands during in vitro transcription reactions catalyzed by RNA polymerases.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

    Substitution: Requires nucleophiles such as amines or thiols under basic conditions.

    Polymerization: Conducted in the presence of RNA polymerases and other necessary transcription factors.

Major Products

    Hydrolysis: Yields N4-acetylcytidine and inorganic phosphate.

    Substitution: Produces substituted cytidine derivatives.

    Polymerization: Results in RNA strands containing N4-acetylcytidine.

Scientific Research Applications

N4-acetylcytidine triphosphate sodium has several scientific research applications:

Mechanism of Action

N4-acetylcytidine triphosphate sodium exerts its effects primarily through its incorporation into RNA. The acetylation at the nitrogen-4 position of cytidine affects RNA stability and translation efficiency. The compound is recognized and incorporated by RNA polymerases during transcription, leading to the production of modified RNA. This modification can influence RNA structure, interactions with proteins, and overall function .

Comparison with Similar Compounds

Similar Compounds

    N6-Methyladenosine (m6A): Another RNA modification that affects RNA stability and translation.

    5-Methylcytosine (m5C): A methylated form of cytidine that plays a role in gene expression regulation.

    N1-Methyladenosine (m1A): A modification that impacts RNA splicing and translation.

Uniqueness

N4-acetylcytidine triphosphate sodium is unique due to its acetylation at the nitrogen-4 position, which is distinct from other common RNA modifications like methylation. This specific modification has unique effects on RNA stability and translation, making it a valuable tool for studying RNA biology and its implications in various diseases .

Properties

Molecular Formula

C11H18N3O15P3

Molecular Weight

525.19 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1

InChI Key

PMLKMGFNRKVFTQ-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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